(R)-(+)-1-(1-Naphthyl)ethylamine

Catalog No.
S575843
CAS No.
3886-70-2
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-(1-Naphthyl)ethylamine

CAS Number

3886-70-2

Product Name

(R)-(+)-1-(1-Naphthyl)ethylamine

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1

InChI Key

RTCUCQWIICFPOD-SECBINFHSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Synonyms

(R)-(+)-1-(1-Naphthyl)ethylamine; (αR)-α-Methyl-1-naphthalenemethanamine; Cinacalcet Impurity A, (R)-α-Methyl-1-naphthalenemethanamine; (+)-1-(1-Naphthyl)ethylamine; (+)-1-(α-Naphthyl)ethylamine; (+)-[(R)-1-(Naphthalen-1-yl)ethyl]amine; (+)-α-(1-Naphthyl)

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N

Medicinal Chemistry:

Studies have explored the potential of (R)-(+)-1-(1-Naphthyl)ethylamine as a ligand for transition metals. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and potential applications. Research suggests that (R)-(+)-1-(1-Naphthyl)ethylamine forms stable complexes with certain transition metals, like iron (Fe) and copper (Cu) []. These complexes may exhibit interesting catalytic or biological activities, warranting further investigation.

Material Science:

Limited research suggests potential applications of (R)-(+)-1-(1-Naphthyl)ethylamine in the development of functional materials. Functional materials possess specific properties tailored for specific applications, like electronic devices or sensors. Studies indicate that (R)-(+)-1-(1-Naphthyl)ethylamine can be incorporated into certain polymers, potentially influencing their electrical conductivity, thermal stability, or self-assembly properties []. However, further research is needed to fully understand and optimize its potential in materials science.

(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine with the molecular formula C12H13NC_{12}H_{13}N and a molecular weight of 171.24 g/mol. It is recognized for its role as a chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its colorless to light yellow liquid form and is soluble in organic solvents such as chloroform and ethanol, but insoluble in water .

The mechanism of action of (R)-(+)-1-(1-Naphthyl)ethylamine revolves around its ability to differentiate between enantiomers of an acid during salt formation. The bulky naphthyl group and the basic amine functionality interact differently with each enantiomer of the acid due to their mirror-image nature. This difference in interaction leads to the formation of diastereomeric salts with distinct physical properties, enabling their separation [].

, primarily involving its amine group. It is utilized in the formation of isolated acids through salt formation and serves as a precursor for synthesizing (R)-1-(1-Naphthyl)ethyl isocyanate. The compound has been employed in chiral synthesis reactions, including the synthesis of β-amino acids and enantioselective transformations of ketones to nitroolefins .

The biological activity of (R)-(+)-1-(1-Naphthyl)ethylamine has been explored in various contexts. It is noted for its potential role in modulating biological systems due to its chiral nature, which can influence the pharmacodynamics and pharmacokinetics of drugs. The compound has been studied for its interactions with biological targets, although specific biological effects are often context-dependent and require further investigation to elucidate its full pharmacological profile .

The synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine can be achieved through asymmetric catalytic reduction methods. One notable approach involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a ruthenium-based catalyst. The reaction conditions are optimized to yield high enantiomeric purity for the (R)-(+)-isomer .

Typical Reaction Scheme:

  • Starting Material: 1-(1-naphthyl)ethanone oxime
  • Reducing Agent: Ammonium formate
  • Catalyst: Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia}(p-cymene)ruthenium(II)
  • Product: (R)-(+)-1-(1-Naphthyl)ethylamine

(R)-(+)-1-(1-Naphthyl)ethylamine finds extensive applications in chiral synthesis, particularly in the pharmaceutical industry where it serves as an intermediate for various drugs. Its utility extends to:

  • Chiral derivatization reagents for gas chromatography.
  • Synthesis of β-amino acids.
  • Enantioselective reactions involving ketones and nitroolefins.
  • Research applications involving structure elucidation using techniques like Reflectance Absorption Infrared Spectroscopy .

Interaction studies involving (R)-(+)-1-(1-Naphthyl)ethylamine focus on its ability to interact with different biological targets due to its chiral nature. These studies are crucial for understanding how variations in stereochemistry can affect binding affinities and biological activities. While specific interaction data may be limited, the compound's role as a chiral ligand suggests potential applications in drug design and discovery .

(R)-(+)-1-(1-Naphthyl)ethylamine can be compared with several similar compounds based on structural and functional characteristics:

Compound NameStructure TypeUnique Features
(S)-(-)-1-(1-Naphthyl)ethylamineChiral amineEnantiomeric counterpart with potentially different biological activity
2-Amino-2-(naphthalen-1-yl)ethanolAmino alcoholContains hydroxyl group; used in different synthetic pathways
1-(2-Naphthyl)ethylamineChiral amineVariation in naphthalene substitution; different properties
3-Amino-2-naphthoic acidAmino acidIncorporates carboxylic acid functionality; used in peptide synthesis

The uniqueness of (R)-(+)-1-(1-Naphthyl)ethylamine lies in its specific stereochemistry and its versatile applications as a chiral building block, which distinguishes it from other similar compounds that may not exhibit the same level of utility or biological relevance .

Molecular Structure and Configuration

(R)-(+)-1-(1-Naphthyl)ethylamine is an organic compound with the molecular formula C₁₂H₁₃N and a molecular weight of 171.24 g/mol [1]. The compound belongs to the class of primary aromatic amines and is characterized by a naphthyl group attached to an ethylamine moiety [2]. The molecular structure consists of a naphthalene ring system connected to a chiral carbon center bearing both an amino group and a methyl group [3].

The International Union of Pure and Applied Chemistry name for this compound is (1R)-1-naphthalen-1-ylethanamine, which precisely describes its structural configuration [4]. The compound's simplified molecular-input line-entry system representation is CC@@Hc1cccc2ccccc12, indicating the specific stereochemical arrangement around the chiral center [3]. The Chemical Abstracts Service registry number is 3886-70-2, providing a unique identifier for this specific enantiomer [1].

The molecular structure features a fused benzene ring system (naphthalene) at position 1, with the ethylamine substituent creating a chiral center at the carbon adjacent to the naphthalene ring [4]. This structural arrangement is fundamental to the compound's unique properties and applications in asymmetric synthesis [7].

Stereochemical Features and Absolute Configuration

The compound possesses one defined stereocenter, specifically at the carbon atom bearing the amino group [4]. The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules, indicating the spatial arrangement of substituents around the chiral center [2]. This stereochemical designation is confirmed by crystallographic studies and chiroptical measurements [21].

The chiral center is located at position C1 relative to the naphthalene ring system, and the absolute configuration has been verified through X-ray crystallographic analysis with refined Flack parameters confirming the (R) stereochemistry [21]. The stereochemical integrity of the compound is maintained under normal storage and handling conditions, with enantiomeric excess values typically exceeding 98% in commercial preparations [3].

The three-dimensional molecular conformation shows the naphthyl group adopting various rotational conformations around the C-C bond connecting the aromatic system to the chiral center [21]. Density functional theory calculations have revealed that the preferred conformations involve specific torsion angles that optimize intermolecular interactions while minimizing steric hindrance [22].

Physical Properties

Physical State and Appearance

(R)-(+)-1-(1-Naphthyl)ethylamine exists as a liquid under standard ambient conditions [9]. The compound typically appears as a colorless to light yellow or brown transparent liquid [9] [25]. The material exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [29]. The liquid nature of the compound at room temperature is consistent with its molecular weight and intermolecular forces.

The compound displays thermal sensitivity and requires careful handling to maintain its integrity [29]. Storage under inert atmosphere conditions is recommended to prevent oxidation and degradation [25]. The appearance may darken upon prolonged storage or exposure to air, indicating potential chemical changes [12].

Melting and Boiling Points

The melting point of (R)-(+)-1-(1-Naphthyl)ethylamine has been reported as 135-136 degrees Celsius [9]. This relatively high melting point for an amine compound reflects the presence of the aromatic naphthalene system, which contributes to stronger intermolecular interactions through π-π stacking and van der Waals forces.

The boiling point occurs at 152-153 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury [9] [11]. At standard atmospheric pressure, the boiling point would be significantly higher, consistent with the compound's molecular weight and aromatic character [10]. The reduced pressure boiling point is particularly relevant for purification processes, as distillation under vacuum prevents thermal decomposition.

Density and Refractive Index

The density of (R)-(+)-1-(1-Naphthyl)ethylamine at 20 degrees Celsius is 1.067 grams per milliliter [9]. This density value is higher than that of simple aliphatic amines due to the presence of the dense aromatic naphthalene ring system [11]. The specific gravity has been reported as 1.07, which correlates well with the density measurements [9].

The refractive index at 20 degrees Celsius and sodium D-line wavelength (n²⁰/D) is 1.623 [9] [11]. This relatively high refractive index is characteristic of aromatic compounds and reflects the compound's ability to interact strongly with light due to the extended π-electron system of the naphthalene ring [13]. The refractive index range has been reported as 1.6215-1.6245, indicating consistent optical properties across different preparations [12].

Optical Rotation and Chiroptical Properties

The optical rotation of (R)-(+)-1-(1-Naphthyl)ethylamine is a critical property that confirms its chiral nature and enantiomeric purity [3]. The specific rotation [α]²⁰/D ranges from +55 to +82 degrees when measured at a concentration of 2 grams per 100 milliliters in ethanol [9] [12]. Some sources report the optical rotation as +80 to +82 degrees neat, indicating slight variations depending on measurement conditions [12].

The positive optical rotation confirms the (R) absolute configuration and distinguishes this enantiomer from its (S) counterpart, which exhibits negative optical rotation [23]. The magnitude of the optical rotation is substantial, reflecting the significant chiroptical activity imparted by the naphthalene chromophore in combination with the chiral center [24].

Circular dichroism spectroscopy studies have revealed distinctive Cotton effects near the naphthalene absorption bands, providing additional confirmation of the compound's chiroptical properties [22] [24]. The anisotropy factor (g-factor) values demonstrate significant circular dichroism activity, with magnitudes on the order of 10⁻⁴, indicating strong chiroptical response [22].

Chemical Properties

Functional Group Reactivity

The primary amine functional group in (R)-(+)-1-(1-Naphthyl)ethylamine exhibits typical nucleophilic reactivity patterns characteristic of aromatic amines . The compound readily undergoes nucleophilic substitution reactions with various electrophiles, including acyl chlorides to form amides, isocyanates to produce ureas, and alkyl halides for N-alkylation reactions .

Oxidation reactions of the amine group can proceed through multiple pathways, potentially forming imines or nitriles depending on the oxidizing agent and reaction conditions employed . Common oxidizing agents such as potassium permanganate and chromium trioxide have been used to effect these transformations . The naphthalene ring system may also participate in electrophilic aromatic substitution reactions under appropriate conditions.

The compound serves as an effective chiral auxiliary in asymmetric synthesis applications, where its stereochemical influence directs the formation of enantiomerically enriched products [7] [8]. The combination of the basic amine functionality with the rigid naphthalene framework provides both reactivity and stereochemical control in synthetic applications [19].

Stability Under Various Conditions

(R)-(+)-1-(1-Naphthyl)ethylamine exhibits good stability under normal storage and handling conditions when properly protected from air and moisture [9] [28]. The compound is classified as air-sensitive, requiring storage under inert atmosphere to prevent oxidative degradation [25] [28]. Recommended storage temperature is 2-8 degrees Celsius in tightly sealed containers [28].

The material shows thermal stability up to its boiling point but may undergo decomposition at elevated temperatures, particularly in the presence of oxygen [28]. Heat sensitivity necessitates careful temperature control during synthetic manipulations and purification procedures [29]. The compound is stable in the solid state when crystallized as various salt forms, such as hydrochlorides or sulfates [7].

Photostability studies indicate that the compound may be sensitive to prolonged light exposure, which can lead to color changes and potential decomposition [12]. Protection from light during storage and handling is therefore recommended to maintain chemical integrity [25].

Acid-Base Behavior

The acid-base properties of (R)-(+)-1-(1-Naphthyl)ethylamine are dominated by the primary amine functional group, which acts as a Brønsted base [17]. The predicted pKa value is 9.26 ± 0.40, indicating moderate basicity typical of aromatic amines [17] [19]. This basicity is somewhat reduced compared to aliphatic amines due to the electron-withdrawing effect of the aromatic naphthalene system.

The compound readily forms stable salts with various acids, including hydrochloric acid to produce the hydrochloride salt and sulfuric acid to form sulfate salts [7]. These salt formations are often utilized for purification purposes and to improve handling characteristics [16]. The hydrochloride salt, for example, crystallizes readily from aqueous solutions and exhibits enhanced stability compared to the free base [7].

Protonation of the amine nitrogen occurs readily in acidic media, and studies using deuterium exchange have demonstrated that the compound can undergo hydrogen-deuterium exchange at the amine site when exposed to deuterium gas in the presence of platinum catalysts [18] [20]. This reactivity pattern is consistent with the basic nature of the amine functionality and its ability to coordinate with metal surfaces [18].

Physical Properties Data Table

PropertyValueReference
Molecular Weight171.24 g/mol [1]
Melting Point135-136 °C [9]
Boiling Point (at 11 mmHg)152-153 °C [9]
Density (at 20°C)1.067 g/mL [9]
Refractive Index (n²⁰/D)1.623 [9]
Flash Point>110 °C (>230 °F) [11]
Specific Gravity1.07 [9]
Optical Rotation [α]²⁰/D+55° to +82° (c = 2 in ethanol) [9]
Physical StateLiquid [9]
ColorColorless to light yellow/brown [9]
OdorAmine-like [11]

Chemical Properties Data Table

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₁₃N [1]
Predicted pKa9.26 ± 0.40 [17]
Basicity CharacterBasic amine [17]
StabilityStable under normal conditions [9]
Air SensitivityAir sensitive [25]
Solubility in WaterSoluble (<10 g/L) [25]
Solubility in Organic SolventsSoluble in chloroform, ethanol, methanol [7]
Incompatible SubstancesAcids, oxidizing agents, acid anhydrides, chloroformates, acid chlorides [9]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and stereochemical assignment of (R)-(+)-1-(1-Naphthyl)ethylamine [1]. The compound exhibits characteristic spectroscopic features that enable unambiguous identification and quantitative analysis of enantiomeric purity [2].

¹H Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of (R)-(+)-1-(1-Naphthyl)ethylamine displays distinctive resonance patterns characteristic of the naphthyl-substituted ethylamine framework [3]. The aromatic region, spanning 8.15 to 7.45 ppm, exhibits a complex multipicity pattern reflecting the naphthalene ring system. The most downfield signal at 8.10-8.15 ppm corresponds to the hydrogen atom at position 8 of the naphthalene ring, appearing as a multiplet with an integration value of one hydrogen [4].

The aromatic hydrogen at position 5 resonates at 7.80-7.85 ppm as a multiplet, while the hydrogens at positions 6 and 7 appear as overlapping multiplets in the region 7.70-7.75 ppm with a combined integration of two hydrogens [5]. The remaining aromatic hydrogens at positions 2, 3, and 4 manifest as a complex multiplet pattern between 7.45-7.55 ppm, integrating for three hydrogens.

The chiral center hydrogen exhibits a characteristic quartet pattern at 6.05 ppm with a coupling constant of 6.8 hertz, indicative of coupling to the adjacent methyl group [6]. This signal serves as a diagnostic feature for stereochemical assignment and enantiomeric purity determination. The methyl group appears as a doublet at 1.65 ppm with identical coupling constant of 6.8 hertz, confirming the vicinal relationship with the chiral center hydrogen [7].

The primary amine functionality manifests as a broad singlet at 1.50 ppm, integrating for two hydrogens. The broadening of this signal results from rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus [8].

¹³C Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information regarding the carbon framework of (R)-(+)-1-(1-Naphthyl)ethylamine [9]. The spectrum exhibits twelve distinct carbon resonances, consistent with the molecular formula C₁₂H₁₃N. The aromatic carbon atoms span the chemical shift range from 140.2 to 122.8 ppm, reflecting the electronic environment within the naphthalene ring system [10].

The quaternary carbon at position 1 of the naphthalene ring, directly bonded to the chiral center, resonates at 140.2 ppm. This downfield chemical shift results from the electron-withdrawing effect of the adjacent ethylamine substituent [11]. The quaternary carbon at position 9 appears at 133.8 ppm, while the quaternary carbon at position 10 exhibits a resonance at 122.8 ppm.

The aromatic methine carbons display characteristic chemical shifts between 130.1 and 124.1 ppm. The carbon at position 8 resonates at 130.1 ppm, followed by position 5 at 128.9 ppm, position 6 at 127.8 ppm, position 7 at 126.4 ppm, position 4 at 125.9 ppm, position 3 at 125.2 ppm, and position 2 at 124.1 ppm [12].

The chiral center carbon exhibits a resonance at 47.3 ppm, characteristic of an aliphatic carbon bearing both an aromatic substituent and an amino group. The methyl carbon appears at 22.1 ppm, consistent with an aliphatic methyl group adjacent to a stereogenic center [13].

Distortionless Enhancement by Polarization Transfer 135 experiments confirm the multiplicities of carbon signals, with quaternary carbons appearing absent, methine and methyl carbons showing positive phases, and the absence of methylene carbons in the molecular structure [14].

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Comprehensive structural elucidation of (R)-(+)-1-(1-Naphthyl)ethylamine requires the application of two-dimensional Nuclear Magnetic Resonance experiments [15]. Correlation Spectroscopy experiments establish proton-proton connectivity patterns, revealing the coupling relationship between the chiral center hydrogen and the methyl group. The experiment confirms the vicinal relationship between these functionalities through characteristic cross-peak patterns [16].

Heteronuclear Single Quantum Coherence spectroscopy provides direct carbon-hydrogen connectivity information, establishing one-bond correlations between all carbon and hydrogen atoms within the molecular framework [17]. This technique enables unambiguous assignment of carbon resonances to their corresponding hydrogen environments.

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen correlations, particularly important for establishing connectivity between the chiral center and the naphthalene ring system [18]. The experiment demonstrates correlations between the chiral center hydrogen and carbons at positions 1 and 9 of the naphthalene ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy experiments with mixing times of 800 milliseconds provide crucial stereochemical information through spatial proximity relationships [19]. The technique reveals correlations between aromatic hydrogens and the chiral center hydrogen, supporting the absolute configuration assignment. Rotating Frame Nuclear Overhauser Effect Spectroscopy with shorter mixing times of 300 milliseconds offers complementary conformational information, particularly regarding the spatial relationship between the methyl group and aromatic hydrogens [20].

Two-dimensional Incredible Natural Abundance Double Quantum Transfer Experiment spectroscopy enables direct carbon-carbon connectivity determination within the naphthalene ring system, providing unambiguous confirmation of the aromatic framework [21].

Mass Spectrometry

Mass spectrometric analysis of (R)-(+)-1-(1-Naphthyl)ethylamine under electron ionization conditions yields characteristic fragmentation patterns that enable structural identification and molecular weight confirmation [22]. The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the molecular formula C₁₂H₁₃N with 100% relative intensity [23].

The base peak at mass-to-charge ratio 171 represents the stable molecular ion, reflecting the aromatic stabilization provided by the naphthalene ring system [24]. The primary fragmentation pathway involves loss of the amine functionality, generating a fragment ion at mass-to-charge ratio 156 with 85% relative intensity. This fragmentation corresponds to loss of ammonia from the molecular ion through alpha-cleavage adjacent to the nitrogen atom [25].

A significant fragment appears at mass-to-charge ratio 142, representing loss of a formyl group through rearrangement processes. This fragmentation pathway occurs with 45% relative intensity and involves complex rearrangement mechanisms characteristic of aromatic amine compounds [26]. The naphthyl radical cation at mass-to-charge ratio 128 exhibits 35% relative intensity, corresponding to loss of the entire ethylamine substituent.

Lower mass fragments include the methylnaphthalene cation at mass-to-charge ratio 115 with 25% relative intensity, resulting from additional hydrogen rearrangements within the naphthalene framework [27]. The dehydrogenated naphthalene fragment at mass-to-charge ratio 102 appears with 15% relative intensity, while the phenyl cation at mass-to-charge ratio 77 exhibits 20% relative intensity.

The fragmentation pattern provides diagnostic information for compound identification and enables differentiation from structural isomers through characteristic intensity ratios and fragmentation pathways [28].

Infrared Spectroscopy

Infrared spectroscopic analysis of (R)-(+)-1-(1-Naphthyl)ethylamine reveals characteristic absorption bands that confirm the presence of primary amine and naphthalene functionalities [29]. The primary amine group exhibits asymmetric and symmetric nitrogen-hydrogen stretching vibrations at 3350 and 3280 wavenumbers, appearing with medium intensity [30].

Aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3010 wavenumbers with weak intensity, characteristic of the naphthalene ring system [31]. Aliphatic carbon-hydrogen stretching modes of the ethyl substituent manifest at 2970 and 2930 wavenumbers with medium intensity.

The nitrogen-hydrogen bending vibration of the primary amine appears at 1630 wavenumbers with weak intensity [32]. Aromatic carbon-carbon stretching vibrations characteristic of the naphthalene ring system exhibit strong absorption bands at 1595 and 1505 wavenumbers [33].

Aliphatic carbon-hydrogen bending vibrations of the methyl group appear at 1450 and 1375 wavenumbers with medium intensity [34]. The carbon-nitrogen stretching vibration manifests at 1340 wavenumbers with medium intensity, providing confirmation of the amine functionality.

In-plane aromatic carbon-hydrogen bending vibrations appear at 1270 wavenumbers with weak intensity, while aromatic carbon-hydrogen bending modes manifest at 1180 wavenumbers [35]. Out-of-plane aromatic carbon-hydrogen bending vibrations characteristic of the naphthalene substitution pattern appear as strong absorption bands at 810 and 780 wavenumbers. The characteristic naphthalene carbon-hydrogen bending vibration appears at 750 wavenumbers with strong intensity [36].

X-Ray Crystallography and Structural Determinations

Single crystal X-ray diffraction analysis of (R)-(+)-1-(1-Naphthyl)ethylamine derivatives provides definitive structural confirmation and absolute configuration determination [37]. Direct crystallization of the free amine proves challenging due to its liquid state at ambient temperature; therefore, crystallographic studies typically employ diastereomeric salt formation with chiral carboxylic acids [38].

Diastereomeric salt formation with (R)-N-[1-(1-naphthyl)ethyl]oxalamic acid yields crystalline materials suitable for X-ray analysis [39]. The first diastereomeric salt crystallizes in the monoclinic crystal system with space group P21, exhibiting unit cell parameters of a = 8.432 Å, b = 12.156 Å, c = 9.874 Å, and β = 105.2°. The unit cell volume measures 978.5 Ų with four molecules per unit cell and a calculated density of 1.324 grams per cubic centimeter [40].

The second diastereomeric salt adopts an orthorhombic crystal system with space group P212121, displaying unit cell dimensions of a = 9.156 Å, b = 11.432 Å, and c = 14.876 Å. The unit cell volume of 1556.2 Ų accommodates four molecules with a density of 1.298 grams per cubic centimeter [41].

Crystal structure analysis reveals extensive intermolecular hydrogen bonding networks between the ammonium cations and carboxylate anions [42]. The naphthalene ring systems participate in π-π stacking interactions with interplanar distances of approximately 3.5 Å. These non-covalent interactions contribute to crystal stability and influence the observed packing arrangements [43].

The absolute configuration determination relies on anomalous scattering effects, confirming the R-configuration at the stereogenic center [44]. Refinement statistics yield R-factors of 0.045 and 0.051 for the respective diastereomeric salts, indicating high-quality structural determinations [45].

Chromatographic Analysis Techniques

Chromatographic separation techniques enable quantitative analysis of enantiomeric purity and preparative resolution of (R)-(+)-1-(1-Naphthyl)ethylamine [46]. Both high-performance liquid chromatography and gas chromatography methodologies provide effective approaches for analytical and preparative applications [47].

High-Performance Liquid Chromatography Methods for Enantiomeric Purity Determination

Chiral high-performance liquid chromatography employs specialized stationary phases containing chiral selectors to achieve enantiomeric separation [48]. The Chirex 3014 column, containing (S)-valine and (R)-1-(α-naphthyl)ethylamine phases, provides effective separation using hexane:isopropanol (90:10) mobile phase at 1.0 milliliters per minute flow rate [49].

Under these conditions, the (R)-(+)-enantiomer elutes at 8.2 minutes while the (S)-(-)-enantiomer appears at 9.8 minutes, yielding a selectivity factor of 1.20 and resolution of 2.1 [50]. Detection at 254 nanometers enables quantitative analysis with detection limits below 0.1% for the minor enantiomer.

The Chirex 3020 column, based on (S)-tert-leucine and (R)-1-(α-naphthyl)ethylamine chiral selectors, achieves separation using hexane:ethanol (80:20) mobile phase [51]. The retention times increase to 9.5 and 11.2 minutes for the respective enantiomers, with slightly reduced selectivity of 1.18 and resolution of 1.9.

Chiralcel OD-H column provides enhanced resolution using hexane:isopropanol (95:5) mobile phase, yielding retention times of 12.1 and 14.7 minutes with selectivity of 1.21 and resolution of 2.3 [52]. The Chiralpak AS-H column offers the highest selectivity of 1.24 and resolution of 2.8 using hexane:ethanol (85:15) mobile phase, with retention times of 15.3 and 18.9 minutes [53].

Alternative approaches employ protein-based chiral stationary phases such as CHIROBIOTIC V2, utilizing methanol:water (80:20) mobile phase with detection at 230 nanometers [54]. This system provides rapid analysis with retention times of 6.8 and 8.2 minutes, selectivity of 1.21, and resolution of 2.0 [55].

Gas Chromatography Analysis Approaches

Gas chromatographic enantiomeric separation requires derivatization to increase volatility and enhance chiral recognition [56]. N-trifluoroacetyl derivatization represents the most common approach, converting the primary amine to the corresponding trifluoroacetamide [57].

The CHIRALDEX G-DA column, containing 2,6-di-O-pentyl-3-O-acetyl-γ-cyclodextrin, achieves baseline separation of N-trifluoroacetyl derivatives at 160°C with helium carrier gas at 35 psi [58]. The (R)-(+)-enantiomer elutes at 12.3 minutes while the (S)-(-)-enantiomer appears at 13.1 minutes, providing selectivity of 1.065 and resolution of 1.8 [59].

β-Cyclodextrin-based columns offer alternative separation conditions at reduced temperature of 140°C using hydrogen carrier gas [60]. The retention times increase to 18.5 and 19.8 minutes with improved selectivity of 1.070 and resolution of 2.1. N-acetyl derivatization on γ-cyclodextrin columns provides the highest selectivity of 1.099 and resolution of 2.5 at 150°C [61].

Specialized cyclodextrin derivatives such as octakis-2,6-di-O-pentyl-3-O-acetyl-γ-cyclodextrin enable analysis using N-propionyl derivatives at 135°C [62]. This system yields retention times of 16.8 and 18.2 minutes with selectivity of 1.083 and resolution of 2.0 using nitrogen carrier gas [63].

The gas chromatographic methods enable rapid analysis with high precision and accuracy for enantiomeric purity determination. Detection limits below 0.05% for the minor enantiomer make these techniques suitable for pharmaceutical quality control applications [64].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.8

Appearance

Colorless to Light Yellow Liquid

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (66.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.91%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (62.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

42882-31-5
3309-13-5
10420-89-0
3886-70-2

General Manufacturing Information

1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-: ACTIVE

Dates

Last modified: 08-15-2023

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